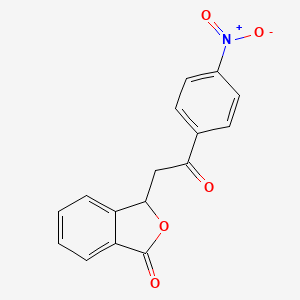
ethyl (E)-2-acetyl-5-phenylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has a unique structure that includes an ethyl group, an acetyl group, a phenyl group, and a pentenoate moiety. Its structural complexity makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-acetyl-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the Claisen condensation of ethyl acetate with acetophenone, followed by a series of reactions including aldol condensation and dehydration to form the desired product. This method requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-acetyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and pentenoate moieties.
Phenyl acetate: Contains a phenyl group but lacks the pentenoate structure.
Ethyl (E)-2-acetyl-3-phenylpropanoate: Similar structure but with a different carbon chain length.
The uniqueness of ethyl (E)-2-acetyl-5-phenylpent-4-enoate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
69916-33-2 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
ethyl (E)-2-acetyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3/b10-7+ |
Clé InChI |
CWQNCOQPLICNMH-JXMROGBWSA-N |
SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
SMILES isomérique |
CCOC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C |
SMILES canonique |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-benzylpiperazin-1-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B1659895.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)
![2-[Chloro(phenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659903.png)
![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)

![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)







